molecular formula C6H3ClN2S B13007572 5-Chloro-4-mercaptonicotinonitrile

5-Chloro-4-mercaptonicotinonitrile

Cat. No.: B13007572
M. Wt: 170.62 g/mol
InChI Key: XUDIPZWQBNERLG-UHFFFAOYSA-N
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Description

5-Chloro-4-mercaptonicotinonitrile is a chemical compound for research and experimental purposes only. It is strictly not for diagnostic or therapeutic use. Nicotinonitrile derivatives are versatile intermediates in organic synthesis and medicinal chemistry. They are commonly utilized as key building blocks for constructing more complex heterocyclic systems, particularly in developing pharmaceutical candidates. Related compounds in this family have been identified as core structures in molecules with diverse biological activities, including antimicrobial and cytotoxic properties. Researchers value this scaffold for its potential to interact with various biological targets. The presence of both chloro and mercapto functional groups on the pyridine ring offers distinct reactivity for further chemical modifications, such as nucleophilic substitutions and cyclization reactions. This makes it a valuable precursor in synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. Handling should only be performed by qualified professionals in a laboratory setting. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

5-chloro-4-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3ClN2S/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10)

InChI Key

XUDIPZWQBNERLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)C(=CN1)Cl)C#N

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 4 Mercaptonicotinonitrile and Its Derivatives

De Novo Synthesis of the 5-Chloro-4-mercaptonicotinonitrile Scaffold

The construction of the core this compound structure can be approached through several synthetic strategies, including conventional multi-step pathways, and more contemporary methods such as microwave-assisted and multi-component reactions that offer increased efficiency and atom economy.

Conventional Synthetic Pathways

Conventional methods for the synthesis of substituted pyridines often involve the stepwise construction and modification of the heterocyclic ring. A plausible route to this compound can be conceptualized from readily available precursors. One such strategy involves the reaction of cyanothioacetamide with α,β-unsaturated carbonyl compounds to form 2-thioxopyridine-3-carbonitriles. researchgate.net Further modifications, such as chlorination, would then be necessary to install the chloro substituent at the 5-position.

Another established method for creating a thione group on a pyridine (B92270) ring involves the treatment of the corresponding pyridone with a thionating agent. For instance, 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives can be converted to their 2-thioxo analogs using phosphorus pentasulfide in a suitable solvent like toluene. nih.gov This suggests that a 5-chloro-4-pyridone precursor could be a key intermediate, which upon thionation would yield the target compound.

The following table summarizes a selection of conventional synthetic approaches to related substituted pyridines.

Starting Material(s)Reagent(s)ProductReference
Cyanothioacetamide, α,β-Unsaturated Carbonyl Compounds-2-Thioxohydropyridine-3-carbonitriles researchgate.net
2-Oxo-1,2-dihydropyridine-3-carbonitrilesPhosphorus Pentasulfide2-Thioxo-pyridine-3-carbonitriles nih.gov
2-ChloropyridonesThiourea2-Thioxo-pyridine-3-carbonitriles nih.gov

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve product yields. While a specific microwave-assisted synthesis for this compound is not prominently documented, the application of microwave irradiation to the synthesis of related dihydropyridine (B1217469) derivatives has been successfully demonstrated. For example, the Hantzsch 1,4-dihydropyridine (B1200194) synthesis, a multi-component reaction, can be efficiently carried out using glycerol (B35011) as a green solvent under microwave conditions, obviating the need for a catalyst. eurjchem.com This suggests that the cyclocondensation reactions often employed in pyridine synthesis are amenable to microwave acceleration, potentially reducing reaction times from hours to minutes.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation. The Hantzsch dihydropyridine synthesis is a classic example of an MCR, involving the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. eurjchem.com While the direct synthesis of this compound via a one-pot MCR has not been explicitly described, the principles of MCRs can be applied to construct highly substituted pyridine rings. The synthesis of symmetrical 1,4-dihydropyridine derivatives from ethyl/methyl acetoacetate, an aldehyde, and ammonium acetate (B1210297) showcases the utility of this approach. eurjchem.com

Synthetic Transformations Utilizing this compound as a Precursor

The presence of three reactive sites—the mercapto group, the chloro substituent, and the nitrile function within the pyridine ring system—makes this compound a versatile precursor for the synthesis of a wide range of derivatives.

Derivatization of the Mercapto Group

The mercapto group is a nucleophilic handle that can be readily modified through various reactions. Alkylation is a common transformation, where the sulfur atom attacks an electrophilic carbon. For instance, 2-thioxopyridine derivatives can be reacted with alkyl halides such as chloroacetone (B47974) or ethyl iodide to furnish the corresponding S-alkylated products. researchgate.net This S-alkylation can be a crucial step in building more complex molecular architectures. For example, the alkylation of 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile with methyl iodide proceeds smoothly in the presence of alcoholic potassium hydroxide. nih.gov

The following table provides examples of the derivatization of mercapto groups in related heterocyclic systems.

Mercapto-CompoundReagentProduct TypeReference
2-Thioxopyridine-3-carbonitrilesChloroacetone2-S-Acetonyl Pyridines researchgate.net
2-Thioxopyridine-3-carbonitrilesEthyl Iodide2-S-Ethyl Pyridines researchgate.net
2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrileMethyl Iodide2-(Methylthio) Derivative nih.gov

Modification of the Pyridine Ring System

The chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution, providing a key avenue for introducing a variety of functional groups. The reaction of 2-chloropyridine (B119429) derivatives with amines is a well-established method for the synthesis of aminopyridines. For example, 2-chloropyridones have been shown to react with a range of amines, including n-octylamine, p-phenylenediamine, and ethylenediamine, upon refluxing in ethanol (B145695) to yield the corresponding amino-substituted pyridines. nih.gov This type of transformation allows for the diversification of the this compound scaffold, enabling the synthesis of a library of compounds with potentially diverse biological activities.

Regioselective Approaches in the Synthesis of Fused Heterocycles Incorporating the Nicotinonitrile Moiety

The strategic synthesis of fused heterocyclic systems from nicotinonitrile precursors is a cornerstone of medicinal and materials chemistry. The inherent reactivity of the substituted pyridine ring, particularly when functionalized with chloro and mercapto groups, provides a versatile platform for constructing complex molecular architectures. Regioselectivity—the control over the orientation of bond formation—is paramount in these syntheses, as it dictates the final structure and, consequently, the properties of the resulting fused heterocycle. The nicotinonitrile moiety can serve as a building block for a variety of fused rings, including thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, through reactions that proceed with high regiochemical control.

A common and effective strategy for synthesizing fused heterocycles involves the cyclization of a suitably substituted nicotinonitrile derivative. For instance, pyridinethione derivatives, which exist in tautomeric equilibrium with mercaptopyridines, are excellent precursors for the synthesis of thieno[2,3-b]pyridines. The sulfur atom acts as a nucleophile, attacking an electrophilic center in a bifunctional reagent, followed by an intramolecular cyclization to form the fused thiophene (B33073) ring.

One established method involves reacting a 2-sulfanylpyridine-3-carbonitrile (B7777513) derivative with compounds that contain both a leaving group and an active methylene (B1212753) group, such as α-haloketones, α-haloesters, or haloacetonitriles. mdpi.comresearchgate.net For example, the reaction of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with various α-halo compounds proceeds regioselectively to yield 3-aminothieno[2,3-b]pyridine derivatives. The initial step is the S-alkylation of the mercapto group, followed by a base-catalyzed intramolecular cyclization where the active methylene group attacks the cyano group, leading to the formation of an enaminonitrile, which then tautomerizes to the more stable 3-aminothieno[2,3-b]pyridine structure. mdpi.com

The reaction conditions and the nature of the cyclizing agent determine the substituent at the 2-position of the newly formed thiophene ring. This is illustrated in the table below, which details the synthesis of various 3-aminothieno[2,3-b]pyridine derivatives from a common pyridinethione precursor. mdpi.com

Table 1. Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives

Starting Material Reagent Product Yield (%)
6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile Chloroacetone 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone 84
6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile ω-Bromoacetophenone (3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone 82
6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile Chloroacetonitrile 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile 85
6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile Ethyl chloroacetate Ethyl 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate 80

Data sourced from reference mdpi.com.

These resulting 3-aminothieno[2,3-b]pyridines can be further cyclized to create more complex, polycyclic systems. For instance, reacting the 3-amino-2-carbonitrile derivative with formic acid or formamide (B127407) can yield pyrimido[4',5':4,5]thieno[2,3-b]pyridine structures. mdpi.com

Another important class of fused heterocycles incorporating the nicotinonitrile framework is the pyrazolo[3,4-b]pyridines. These are often synthesized by constructing the pyridine ring onto a pre-existing pyrazole (B372694) core. A regioselective approach involves the zirconium(IV) chloride-catalyzed cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone. mdpi.com This reaction creates the pyridine ring fused to the pyrazole ring in a specific orientation. The reaction is believed to proceed via a Michael addition of the 5-aminopyrazole to the α,β-unsaturated ketone, followed by intramolecular cyclization and subsequent aromatization via oxidation or elimination.

The synthesis of several 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines using this method highlights the versatility and regiochemical control of the approach. mdpi.com

Table 2. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives via Catalytic Cyclization

5-Aminopyrazole α,β-Unsaturated Ketone Catalyst Product Yield (%)
5-Amino-1-phenyl-pyrazole 4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one ZrCl₄ 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine 28
5-Amino-1-phenyl-pyrazole 4-(Anthracen-9-yl)but-3-en-2-one ZrCl₄ 4-(Anthracen-9-yl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine 13
5-Amino-1-phenyl-pyrazole 4-(Pyren-1-yl)but-3-en-2-one ZrCl₄ 6-Methyl-1-phenyl-4-(pyren-1-yl)-1H-pyrazolo[3,4-b]pyridine 20

Data sourced from reference mdpi.com.

These examples demonstrate that the nicotinonitrile moiety is a valuable synthon for the regioselective synthesis of diverse fused heterocyclic systems. By carefully choosing the starting materials and reaction conditions, specific isomers can be targeted, enabling the creation of novel compounds with potential applications in various scientific fields.

Chemical Reactivity and Mechanistic Studies of 5 Chloro 4 Mercaptonicotinonitrile

Nucleophilic Substitution Reactions Involving the Mercapto and Chloro Groups

The mercapto and chloro groups attached to the pyridine (B92270) ring of 5-chloro-4-mercaptonicotinonitrile are susceptible to nucleophilic substitution, a cornerstone of its reactivity. The specific site of substitution often depends on the nature of the nucleophile and the reaction conditions employed.

The mercapto group, being a soft nucleophile, can readily undergo S-alkylation, S-acylation, and other related transformations. For instance, treatment with alkyl halides in the presence of a base leads to the formation of the corresponding thioethers. Similarly, reaction with acyl chlorides or anhydrides yields thioesters.

Conversely, the chloro substituent, while generally less reactive than the mercapto group towards many nucleophiles, can be displaced under more forcing conditions or with specific reagents. This allows for the sequential introduction of different functionalities onto the pyridine core. The relative reactivity of these two groups can be strategically exploited to achieve selective transformations.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Product Type
Alkyl halide R-X Thioether
Acyl chloride RCOCl Thioester
Amine RNH₂ Aminopyridine

Exploration of Derivatization Chemistry and Functional Group Transformations

Derivatization chemistry plays a crucial role in modifying the properties of molecules for analytical purposes or for creating new compounds with desired biological activities. psu.edulibretexts.org The functional groups of this compound provide ample opportunities for such transformations. psu.edulibretexts.orggreyhoundchrom.com

The mercapto group can be derivatized through various reactions. For example, it can be oxidized to form disulfides or sulfonic acids. It can also react with reagents like monobromobimane (B13751) to yield fluorescent adducts, facilitating its detection in complex mixtures. libretexts.org

The nitrile group is another key site for functional group transformations. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. These transformations open up pathways to a wide array of other derivatives. For instance, the resulting carboxylic acid can be converted to esters or amides, while the amine can undergo acylation or alkylation.

The chloro group can also be the target of derivatization. For example, in the analysis of related chloro-containing compounds, derivatization with reagents like N-methyl-bis-trifluoroacetamide (MBTFA) has been used to improve detection by gas chromatography-mass spectrometry. nih.gov

Table 2: Functional Group Transformations

Functional Group Transformation Resulting Functional Group
Mercapto (-SH) Oxidation Disulfide (-S-S-), Sulfonic acid (-SO₃H)
Nitrile (-CN) Hydrolysis Carboxylic acid (-COOH), Amide (-CONH₂)
Nitrile (-CN) Reduction Primary amine (-CH₂NH₂)

Intramolecular and Intermolecular Cyclization Reactions

The presence of multiple reactive sites within this compound and its derivatives makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions. wikipedia.orgmasterorganicchemistry.com These reactions can be either intramolecular, occurring within a single molecule, or intermolecular, involving two or more molecules. wikipedia.orgmasterorganicchemistry.com

Intramolecular cyclizations are particularly common and are often used to construct five- or six-membered rings, which are thermodynamically and kinetically favored. wikipedia.orgmasterorganicchemistry.com For example, a derivative of this compound containing a suitable electrophilic center on a side chain attached to the sulfur atom can undergo cyclization to form a thieno[2,3-b]pyridine (B153569) derivative. The nitrile group can also participate in cyclization reactions, for instance, by reacting with an adjacent nucleophilic group to form a new ring. The 5-halo substituent can influence the rate and outcome of these cyclizations. nih.gov

Intermolecular cyclizations, while less common, can also be achieved. These reactions typically involve the reaction of this compound with a bifunctional reagent, leading to the formation of a new heterocyclic ring.

Heterocyclic Ring Transformations and Rearrangement Processes

Beyond simple cyclizations, derivatives of this compound can undergo more complex heterocyclic ring transformations and rearrangements. rsc.orgrsc.org These reactions often lead to the formation of novel and structurally diverse heterocyclic scaffolds.

For example, under certain conditions, the pyridine ring itself can be induced to rearrange. This can involve ring-opening followed by recyclization to form a different heterocyclic system. The substituents on the pyridine ring, including the chloro, mercapto, and cyano groups, play a critical role in directing the course of these transformations.

Rearrangements can also be triggered by the interaction of the functional groups. For instance, an S- to N-acyl migration has been observed in related systems, where an acyl group initially attached to the sulfur atom migrates to a nitrogen atom within the molecule. rsc.org

Detailed Mechanistic Investigations and Identification of Reaction Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and for designing new synthetic strategies. nih.gov Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates.

For nucleophilic substitution reactions, mechanistic studies can help to determine whether the reaction proceeds through an SNAr (nucleophilic aromatic substitution) mechanism or another pathway. The identification of intermediates, such as Meisenheimer complexes, can provide strong evidence for the operative mechanism.

In cyclization reactions, the identification of intermediates is key to understanding the step-wise formation of the new ring system. For example, in the formation of thieno[2,3-b]pyridines, an initial S-alkylation followed by an intramolecular cyclization is a plausible pathway that can be investigated through the isolation of the S-alkylated intermediate.

For more complex rearrangements, detailed mechanistic studies are essential to unravel the intricate bond-making and bond-breaking processes involved. These studies can reveal the presence of transient intermediates and transition states that govern the reaction pathway.

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 4 Mercaptonicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the structural characterization of organic molecules like 5-Chloro-4-mercaptonicotinonitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the molecular skeleton, the chemical environment of each atom, and the spatial relationships between them.

The ¹H and ¹³C NMR spectra of this compound derivatives are characterized by distinct signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule. While specific spectral data for the parent compound is not widely published, analysis of related substituted pyridines and nicotinonitriles allows for the prediction of its spectral features. acs.orgrsc.orgmdpi.comscielo.br

In the ¹H NMR spectrum of a typical this compound derivative, the aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). rsc.orgyoutube.com The exact chemical shift and multiplicity (singlet, doublet, etc.) of each proton depend on its position relative to the electron-withdrawing chloro and cyano groups, and the mercapto or substituted thio- group. For instance, the proton at the C2 position is expected to be the most downfield due to its proximity to the ring nitrogen. The proton at the C6 position would also exhibit a characteristic shift. The proton of the mercapto group (-SH) would appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. rsc.orgscielo.br The carbon atom of the cyano group (-CN) typically resonates in the δ 115-120 ppm range. The carbon atoms of the pyridine ring appear in the aromatic region (δ 120-160 ppm), with their specific shifts influenced by the attached substituents. The carbon atom bonded to the chlorine (C5) and the carbon bonded to the sulfur (C4) would have chemical shifts indicative of these heteroatom attachments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyridine Derivatives

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹H Pyridine Ring Protons7.0 - 9.0
Mercapto Proton (-SH)3.0 - 5.0 (variable)
¹³C Pyridine Ring Carbons120 - 160
Cyano Carbon (-C≡N)115 - 120
Carbon attached to Sulfur (C-S)110 - 140
Carbon attached to Chlorine (C-Cl)140 - 160

Note: Data compiled from analogous structures in the literature. rsc.orgmdpi.comscielo.brnih.gov

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. scielo.brplos.org These experiments correlate signals from different nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative of this compound, COSY would show cross-peaks between the signals of adjacent protons on the pyridine ring, confirming their connectivity. scielo.br

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly to the carbons they are attached to. It is invaluable for assigning the carbon signals based on the already assigned proton signals. plos.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for identifying quaternary carbons (those without attached protons), such as the carbon of the cyano group and the carbons at positions 3, 4, and 5 of the pyridine ring. For example, a correlation between the proton at C2 and the carbon of the cyano group at C3 would definitively establish their relative positions. scielo.brplos.org

Together, these 2D NMR methods provide a rigorous and detailed structural elucidation of this compound derivatives in solution. youtube.com

In situ NMR spectroscopy is a powerful method for studying chemical reactions in real-time. By acquiring NMR spectra directly from a reacting mixture, it is possible to monitor the consumption of reactants, the formation of products, and the appearance and disappearance of any transient intermediates. acs.org

This technique could be applied to the synthesis of this compound or its derivatives to optimize reaction conditions. For example, in a reaction to form a thioether derivative from this compound and an alkyl halide, one could monitor the decrease in the intensity of the -SH proton signal and the simultaneous appearance of new signals corresponding to the protons of the alkyl group in the product. This allows for the determination of reaction kinetics and can help in identifying the conditions that maximize yield and minimize by-product formation. The detection of unexpected signals during the reaction could also point to the formation of short-lived intermediates, providing valuable mechanistic insights. acs.org

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides detailed structural information in solution, X-ray crystallography gives a precise and unambiguous picture of the molecule's three-dimensional structure in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the exact position of each atom in the crystal lattice.

These studies reveal key molecular parameters, including bond lengths, bond angles, and torsion angles. For example, the C-Cl, C-S, and C≡N bond lengths would be expected to fall within well-established ranges. The pyridine ring, while aromatic, may show slight deviations from perfect planarity due to the steric and electronic effects of the substituents. The analysis of these structures provides a solid framework for understanding the geometry of the title compound. mdpi.commdpi.com

Table 2: Representative Crystallographic Data for Analogues of this compound

CompoundFormulaCrystal SystemSpace GroupReference
4-Chloropyridine-2-carbonitrileC₆H₃ClN₂MonoclinicP2₁/n nih.govresearchgate.net
6-Chloropyridine-2-carbonitrileC₆H₃ClN₂OrthorhombicPca2₁ nih.govresearchgate.net
2-{[(2,3,5,6-tetramethylphenyl)methyl]sulfanyl}pyridin-1-ium bromideC₁₆H₂₀BrNSMonoclinicP2₁/c researchgate.net
1-(Pyridin-4-yl)-4-thiopyridineC₁₀H₈N₂SMonoclinicP2₁/c nih.gov

This table presents a selection of related structures to illustrate typical crystallographic parameters.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.orgrsc.orgnih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material. In the crystal structure of this compound and its derivatives, several key interactions are expected to play a dominant role. scirp.orgmdpi.com

Hydrogen Bonding: The pyridine nitrogen is a potential hydrogen bond acceptor, likely forming C-H···N interactions with protons from neighboring molecules. nih.govresearchgate.net If the mercapto group is present as a thione tautomer (C=S), the N-H group would be a strong hydrogen bond donor.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites like the nitrogen atoms of the pyridine ring or the cyano group on adjacent molecules.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with other aromatic rings. These interactions are often offset (face-to-face) to minimize electrostatic repulsion. nih.govnih.gov

The interplay of these diverse intermolecular forces dictates the final three-dimensional architecture of the crystal, influencing properties such as melting point, solubility, and polymorphism. mdpi.comscirp.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Insights

Information regarding the specific infrared absorption bands for this compound is not available in the reviewed scientific literature. To provide a detailed analysis, experimental data from Fourier-transform infrared (FTIR) spectroscopy would be necessary. Such an analysis would typically identify characteristic vibrational frequencies for the key functional groups present in the molecule, including:

C≡N (Nitrile): The stretching vibration for the nitrile group typically appears in a distinct region of the IR spectrum.

S-H (Mercapto): The thiol group has a characteristic stretching band, which can sometimes be weak.

C-Cl (Chloro): The stretching vibration for the carbon-chlorine bond would also be expected.

Aromatic C-H and C=C: Vibrations associated with the pyridine ring structure.

Without experimental data, a data table of IR peaks and their assignments cannot be constructed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry data, including the molecular ion peak and the fragmentation pattern for this compound, has not been found in the public domain. Mass spectrometry analysis would be crucial for confirming the molecular weight of the compound and providing insights into its structure through the analysis of its fragment ions.

A typical mass spectrometry study would determine:

Molecular Ion Peak (M+): This peak would confirm the molecular weight of this compound. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern.

Major Fragment Ions: The fragmentation pattern would reveal the pathways through which the molecule breaks apart upon ionization, offering structural confirmation. Common fragmentation might involve the loss of the chlorine atom, the nitrile group, or the mercapto group.

As no experimental mass spectrometry data is available, a data table of m/z values and corresponding fragment assignments cannot be generated.

Computational Chemistry and Theoretical Investigations of 5 Chloro 4 Mercaptonicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of molecules, providing insights into molecular geometry, and electronic properties. For 5-Chloro-4-mercaptonicotinonitrile, this would involve optimizing its molecular geometry and then calculating various electronic parameters.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Profiles)FMO theory is crucial for understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).researchgate.netThe HOMO is the orbital most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack, while the LUMO is the orbital that can accept electrons, highlighting regions prone to nucleophilic attack.researchgate.netThe energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

A detailed analysis for this compound would require specific energy values and 3D plots of the HOMO and LUMO lobes, which are not available. A hypothetical data table for such findings would look like this:

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
HOMO-LUMO Gap (ΔE)Data not available
This table is for illustrative purposes only. No published data for this compound could be found.

Electrostatic Potential Surface MappingAn Electrostatic Potential (MEP) surface map illustrates the charge distribution on a molecule's surface. It is an invaluable tool for predicting how molecules will interact.nih.govDifferent colors represent different electrostatic potential values: red typically indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue shows electron-poor, positive potential areas (prone to nucleophilic attack). Green represents neutral potential regions.

For this compound, an MEP map would reveal the reactive sites, such as the electronegative nitrogen atom of the nitrile group and the sulfur atom of the mercapto group, which would likely be colored in shades of red or yellow. The hydrogen of the mercapto group would likely be a site of positive potential (blue). Without a specific computational study, a visual map or a table of potential values cannot be generated.

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical calculations can be used to derive various reactivity descriptors based on the electronic structure obtained from DFT. These descriptors help in quantitatively understanding the reactivity of the molecule. Key descriptors include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters are calculated using the energies of the HOMO and LUMO. As these energy values are unavailable, a reactivity data table cannot be completed.

Reactivity DescriptorFormulaCalculated Value
Electronegativity (χ)-(EHOMO + ELUMO)/2Data not available
Chemical Hardness (η)(ELUMO - EHOMO)/2Data not available
Chemical Softness (S)1/(2η)Data not available
Electrophilicity Index (ω)χ²/(2η)Data not available
This table is for illustrative purposes only. The required input data for this compound is not available in published literature.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties like NMR chemical shifts, and vibrational frequencies (IR and Raman). These theoretical calculations are valuable for interpreting experimental spectra and confirming molecular structures. For instance, GIAO-DFT (Gauge-Including Atomic Orbital) is a common method for predicting NMR chemical shifts. A computational study on this compound would provide predicted ¹³C and ¹H NMR chemical shifts and assign theoretical vibrational frequencies to specific bond stretches and bends within the molecule. This information is currently not available.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

QSRR studies aim to build a statistical relationship between a molecule's structural or physicochemical properties (descriptors) and its chemical reactivity. These models are used to predict the reactivity of new or untested compounds. A QSRR model for a series of nicotinonitrile derivatives could correlate reactivity with descriptors like the HOMO-LUMO gap, dipole moment, or specific atomic charges. However, no QSRR studies that specifically include or model the reactivity of this compound could be located.

Emerging Applications and Material Science Prospects of 5 Chloro 4 Mercaptonicotinonitrile Scaffolds

Utility as a Core Synthetic Building Block in Diversified Chemical Synthesis

The inherent reactivity of the mercapto (thiol) group, often as a thiolate anion, makes it a prime site for alkylation and arylation reactions. The chloro- and cyano- groups offer further sites for modification or participation in cyclization reactions.

Precursor for Novel Heterocyclic Systems

While the synthesis of fused heterocyclic systems such as thienopyridines, pyrazolopyridines, and thiazolopyridines frequently starts from substituted pyridines, specific examples commencing from 5-Chloro-4-mercaptonicotinonitrile are not readily found in peer-reviewed literature. In principle, the compound could serve as a precursor to thieno[3,4-c]pyridine (B8695171) derivatives through intramolecular cyclization following a reaction at the thiol group. For instance, reaction with an alpha-haloketone could lead to a thioether, which could subsequently undergo cyclization. Similarly, reactions with hydrazine (B178648) derivatives could potentially lead to the formation of pyrazolo[4,3-c]pyridine systems, but documented evidence for these specific transformations is not available.

Integration into Complex Molecular Architectures

The role of a building block in creating complex molecules relies on its predictable and selective reactivity. For this compound, this would involve sequential, controlled reactions at its distinct functional groups. For example, a Suzuki or Stille coupling could potentially be employed at the chloro- position, followed by a reaction at the mercapto group. However, detailed studies and specific examples of its integration into larger, multi-functional molecules are not described in the available literature, indicating this area is largely unexplored or remains proprietary information.

Integration into Polymeric Architectures and Functional Materials

The development of functional materials often relies on monomers that can be polymerized to create architectures with specific electronic or physical properties. The nitrile and mercapto groups of this compound could, in theory, participate in polymerization reactions. The thiol group, for instance, could be utilized in thiol-ene "click" chemistry or in the formation of poly(phenylene sulfide)-type materials. However, searches for polymers derived from this specific monomer have not yielded any results, suggesting its application in material science is not yet established or at a very nascent stage.

Exploration in Supramolecular Chemistry and Self-Assembly

The pyridine (B92270) nitrogen, the nitrile group, and the sulfur atom of the mercapto group all possess lone pairs of electrons, making them potential sites for hydrogen bonding or coordination with metal ions. This suggests a potential for this compound to be used in the design of supramolecular assemblies, metal-organic frameworks (MOFs), or as a ligand in coordination chemistry. These interactions are fundamental to creating self-assembling systems. Despite this theoretical potential, there is no specific research available that details the exploration of this compound or its derivatives in the field of supramolecular chemistry or self-assembly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-4-mercaptonicotinonitrile, and how can intermediates be characterized?

  • Methodology : Begin with nucleophilic substitution or cyclization reactions using nicotinonitrile derivatives. For example, chlorination at the 5-position can be achieved via POCl₃ or SOCl₂ under reflux, while thiolation at the 4-position may involve mercapto-group introduction via thiourea intermediates. Characterize intermediates using ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to verify purity. For new compounds, provide FT-IR for functional groups (e.g., -SH stretch at ~2500 cm⁻¹) and elemental analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential thiol reactivity. Quench waste with oxidizing agents (e.g., H₂O₂) to neutralize sulfhydryl groups before disposal. Refer to safety data sheets (SDS) for analogous nitriles and chlorinated heterocycles for spill management .

Q. How can researchers validate the identity of this compound when commercial standards are unavailable?

  • Methodology : Cross-validate using X-ray crystallography (for solid-state structure) and GC-MS (for volatility). Compare experimental NMR shifts with computational predictions (e.g., DFT-based simulations). Purity can be assessed via melting point analysis and TLC with UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodology : Use a Design of Experiments (DoE) approach to test variables:

  • Temperature : Vary reflux conditions (80–120°C) to balance reaction rate and decomposition.
  • Catalysts : Screen Pd/C or CuI for cross-coupling steps.
  • Solvent polarity : Compare DMF (polar aprotic) vs. THF (less polar). Track yield via HPLC and optimize using response surface modeling .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : For conflicting NMR signals (e.g., overlapping aromatic peaks), employ 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. If MS data shows unexpected adducts, re-examine ionization conditions (e.g., ESI vs. APCI). Cross-reference with computational chemistry tools like Gaussian or ORCA to model tautomeric equilibria or steric effects .

Q. How does the electronic nature of the mercapto group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform Hammett studies by synthesizing analogs with electron-withdrawing/donating substituents. Monitor reaction kinetics via in-situ UV-Vis or Raman spectroscopy . Use cyclic voltammetry to correlate redox potentials with reactivity trends. Compare results with DFT-calculated frontier molecular orbitals .

Q. What computational methods predict the environmental persistence or toxicity of this compound?

  • Methodology : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives. Use molecular docking to assess binding affinity with biological targets (e.g., enzymes in aquatic organisms). Validate predictions with experimental ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) .

Methodological Notes

  • Data Reproducibility : Document all synthetic steps, including solvent drying methods and catalyst loadings, per guidelines for experimental reproducibility .
  • Conflict Resolution : When literature data conflicts, prioritize peer-reviewed studies with full spectroscopic datasets and explicit experimental conditions .
  • Safety Compliance : Align waste disposal protocols with REACH and EPA regulations for chlorinated nitriles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.